molecular formula C13H11BrN4 B3107913 N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline CAS No. 162885-24-7

N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline

Cat. No.: B3107913
CAS No.: 162885-24-7
M. Wt: 303.16 g/mol
InChI Key: QBMHKFPVVNRQMI-UHFFFAOYSA-N
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Description

N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound, in particular, is characterized by the presence of a benzotriazole moiety attached to a 2-bromoaniline structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline typically involves the reaction of 2-bromoaniline with benzotriazole in the presence of a suitable base. One common method is the Mannich reaction, where benzotriazole is used as a nucleophile to react with formaldehyde and 2-bromoaniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromoaniline moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the benzotriazole moiety can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce N-oxides or amine derivatives, respectively .

Scientific Research Applications

N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1H-Benzotriazol-1-ylmethyl)benzamide: Similar structure but with a benzamide moiety instead of a bromoaniline.

    N-(1H-Benzotriazol-1-ylmethyl)formamide: Contains a formamide group instead of a bromoaniline.

Uniqueness

N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4/c14-10-5-1-2-6-11(10)15-9-18-13-8-4-3-7-12(13)16-17-18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMHKFPVVNRQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239153
Record name N-(2-Bromophenyl)-1H-benzotriazole-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162885-24-7
Record name N-(2-Bromophenyl)-1H-benzotriazole-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162885-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromophenyl)-1H-benzotriazole-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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